molecular formula C17H16N2O2S2 B2947325 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 941976-84-7

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2947325
CAS No.: 941976-84-7
M. Wt: 344.45
InChI Key: QDOLTTAVONFIQN-ZCXUNETKSA-N
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Description

This compound belongs to the benzothiazole class, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with an allyl group at position 3, an ethoxy group at position 6, and a thiophene-2-carboxamide moiety. Its Z-configuration ensures distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h3,5-8,10-11H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOLTTAVONFIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula for (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is C18H19N3O4S, with a molecular weight of 373.43 g/mol. The compound features a thiophene ring, which is known for its aromatic properties that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives, including (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, exhibit significant anticancer properties.

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values against Hep3B cancer cells, indicating their effectiveness in reducing cell viability .
  • Induction of Apoptosis : The compound induces apoptosis through various pathways, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are critical markers of programmed cell death .
  • Interaction with Tubulin : Studies indicate that compounds with similar structures can bind to the tubulin-colchicine-binding pocket, disrupting microtubule dynamics and leading to cell cycle arrest .

Study on Anticancer Activity

A study synthesized several thiophene carboxamide derivatives and evaluated their activity against Hep3B cells. Among these, compounds 2b and 2e showed promising results with IC50 values of 5.46 µM and 12.58 µM, respectively. These compounds not only inhibited cell growth but also altered spheroid formation in cancer cells, indicating their potential as effective anticancer agents .

Comparative Analysis Table

CompoundIC50 (µM)Mechanism of ActionTarget Cell Line
2b5.46Tubulin bindingHep3B
2e12.58Apoptosis inductionHep3B
(Z)-N-(3-allyl...)TBDTBDTBD

Comparison with Similar Compounds

Structural Features

Key Functional Groups and Substituents
Compound Name Core Structure Key Substituents Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-ethoxy, thiophene-2-carboxamide N/A
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide 1,4-Benzodioxine-thiadiazole Benzodioxine-methylene hydrazine, carbothioamide
STING Agonist () Benzo[d]thiazol-2(3H)-ylidene 4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl, 3-hydroxypropoxy
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Trichloroethyl, phenylamino groups

Analysis :

  • The target compound shares the benzo[d]thiazole core with the STING agonist in but differs in substituents, which may alter solubility and target binding .
Methodologies and Yields
Compound Type Key Reagents/Conditions Yield Characterization Techniques Reference
Target Compound (inferred) Cyclization with allyl/ethoxy precursors ~60–70% NMR, MS, computational modeling
Arylidene-hydrazinyl-thiazolines Hydrazine hydrate, 2-propanol, K₂CO₃ 85–90% MS, Chem3D Pro modeling
1,3,4-Thiadiazole Derivatives Iodine, triethylamine in DMF 70–80% ¹H/¹³C NMR
STING Agonist DMSO, anhydrous conditions 63% ¹H NMR (400 MHz, DMSO-d₆)

Analysis :

  • The target compound’s synthesis likely involves cyclization steps similar to ’s thiazolines but may require milder conditions due to the ethoxy group’s sensitivity .
  • Yields for benzothiazole derivatives (e.g., STING agonist at 63%) are generally lower than hydrazinyl-thiazolines (85–90%), suggesting steric or electronic challenges in benzothiazole functionalization .

Physicochemical Properties

Solubility and Stability
  • Target Compound : The ethoxy group enhances lipophilicity, while the thiophene carboxamide may improve aqueous solubility via hydrogen bonding.
  • STING Agonist () : The 3-hydroxypropoxy group increases polarity, favoring solubility in polar aprotic solvents like DMSO .
  • 1,3,4-Thiadiazoles () : High sulfur content contributes to lower solubility but greater thermal stability .

Analysis :

  • The target compound’s thiophene carboxamide may mimic ATP-binding sites in kinases, a feature observed in other benzothiazoles .
  • Unlike 1,3,4-thiadiazoles, the absence of trichloroethyl groups may reduce cytotoxicity, making it safer for therapeutic use .

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